Varlitinib tosylate

Descripción general

Descripción

Tosilato de Varlitinib: es un inhibidor de la tirosina quinasa de molécula pequeña que se dirige al receptor del factor de crecimiento epidérmico, la proteína quinasa receptora de tirosina erbB-2 y la proteína quinasa receptora de tirosina erbB-4 . Se utiliza principalmente en el tratamiento de varios cánceres, incluido el cáncer gástrico y el cáncer de vías biliares . El compuesto es conocido por su potente actividad antitumoral y su capacidad para inhibir múltiples vías de supervivencia y proliferación .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: : La síntesis del tosilato de Varlitinib implica múltiples pasos, incluida la formación del núcleo de quinazolina y la posterior funcionalización . Los pasos clave suelen implicar:

- Formación del núcleo de quinazolina mediante reacciones de ciclización.

- Introducción del grupo 3-cloro-4-[(1,3-tiazol-2-il)metoxi]fenilo.

- Funcionalización con el grupo (4R)-4-metil-4,5-dihidro-1,3-oxazol-2-il .

Métodos de producción industrial: : Los métodos de producción industrial para el tosilato de Varlitinib están diseñados para optimizar el rendimiento y la pureza. Estos métodos a menudo implican:

- Uso de materiales de partida de alta pureza.

- Optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente.

- Implementación de técnicas de purificación como la recristalización y la cromatografía para asegurar una alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: : El tosilato de Varlitinib experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se emplean en reacciones de sustitución.

Productos principales: : Los productos principales que se forman a partir de estas reacciones incluyen varios derivados del tosilato de Varlitinib con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Química: : El tosilato de Varlitinib se utiliza como un compuesto modelo en el estudio de los inhibidores de la tirosina quinasa y sus propiedades químicas .

Biología: : En la investigación biológica, el tosilato de Varlitinib se utiliza para estudiar la inhibición de las vías de señalización del receptor del factor de crecimiento epidérmico, la proteína quinasa receptora de tirosina erbB-2 y la proteína quinasa receptora de tirosina erbB-4 .

Medicina: : El compuesto se estudia ampliamente por su potencial terapéutico en el tratamiento de varios cánceres, incluido el cáncer gástrico, el cáncer de vías biliares y otros tumores sólidos . Los ensayos clínicos han demostrado su eficacia en la inhibición del crecimiento tumoral y la inducción de la apoptosis en las células cancerosas .

Industria: : En la industria farmacéutica, el tosilato de Varlitinib se utiliza en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia para el desarrollo de inhibidores similares de la tirosina quinasa .

Mecanismo De Acción

El tosilato de Varlitinib ejerce sus efectos inhibiendo la actividad del receptor del factor de crecimiento epidérmico, la proteína quinasa receptora de tirosina erbB-2 y la proteína quinasa receptora de tirosina erbB-4 . Estos receptores están involucrados en la regulación del crecimiento, la supervivencia y la proliferación celular. Al inhibir estos receptores, el tosilato de Varlitinib interrumpe las vías de señalización que promueven el crecimiento y la supervivencia tumoral . El compuesto se dirige específicamente al sitio de unión al ATP de estos receptores, impidiendo su activación y la posterior señalización aguas abajo .

Comparación Con Compuestos Similares

Compuestos similares

Erlotinib: Un inhibidor de la tirosina quinasa que se dirige al receptor del factor de crecimiento epidérmico.

Gefitinib: Similar a Erlotinib, se dirige al receptor del factor de crecimiento epidérmico.

Unicidad: : El tosilato de Varlitinib es único en su capacidad para inhibir simultáneamente el receptor del factor de crecimiento epidérmico, la proteína quinasa receptora de tirosina erbB-2 y la proteína quinasa receptora de tirosina erbB-4, proporcionando un espectro de actividad más amplio en comparación con otros inhibidores de la tirosina quinasa . Esta inhibición multidiana mejora su eficacia en el tratamiento de cánceres que sobreexpresan estos receptores .

Actividad Biológica

Varlitinib tosylate, also known as ASLAN001 tosylate, is a potent, reversible small-molecule inhibitor targeting the human epidermal growth factor receptors (HER1, HER2, and HER4). This compound has been investigated primarily for its therapeutic potential in various cancers, including gastric, biliary tract, and breast cancers. This article provides a comprehensive overview of the biological activity, efficacy, and safety profile of this compound based on recent clinical studies and research findings.

Varlitinib functions as a pan-HER inhibitor by blocking the phosphorylation and activation of HER receptors. The half-maximal inhibitory concentrations (IC50) for varlitinib are notably low: 7 nM for HER1, 2 nM for HER2, and 4 nM for HER4. These values indicate that varlitinib is more potent than other similar agents like lapatinib and neratinib .

Phase Ib and II Studies

- Combination with Chemotherapy : A Phase Ib study evaluated varlitinib in combination with paclitaxel ± carboplatin ± trastuzumab in patients with advanced solid tumors. The recommended phase II dose was determined to be 300 mg intermittently. The study reported a clinical benefit rate of 81.3% in heavily pretreated HER2+ metastatic breast cancer patients, with a partial response rate of 56.3% .

- Biliary Tract Cancer : In a randomized Phase II trial (TreeTopp study), varlitinib was assessed alongside capecitabine in patients with advanced biliary tract cancer who had progressed after first-line therapy. The objective response rate was 9.4% for the varlitinib group compared to 4.8% for the placebo group, suggesting some efficacy but not statistically significant .

- Gastric Cancer : A separate study indicated that varlitinib demonstrated promising activity in gastric cancer patients, particularly those expressing HER2 .

Safety Profile

The safety of varlitinib has been evaluated across multiple studies. Common adverse events include:

- Neutropenia : Reported as grade 3/4 in several studies.

- Hyperbilirubinemia : Occurred in some cases during combination therapy.

- Gastrointestinal disturbances : Including diarrhea and nausea.

In general, varlitinib was well tolerated at recommended doses without significantly affecting the pharmacokinetics of co-administered chemotherapy agents like paclitaxel .

Pharmacokinetics

Pharmacokinetic studies revealed that varlitinib can be administered either continuously or intermittently without significant alterations in drug absorption or metabolism when combined with other drugs like paclitaxel. This flexibility allows for tailored dosing strategies depending on patient tolerance and treatment response .

Summary of Key Findings

| Study Type | Cancer Type | Treatment Regimen | Objective Response Rate | Median PFS | Notable Outcomes |

|---|---|---|---|---|---|

| Phase Ib | Breast | Varlitinib + Paclitaxel ± Trastuzumab | 81.3% (clinical benefit) | N/A | High response rate in HER2+ patients |

| Phase II | Biliary | Varlitinib + Capecitabine | 9.4% | 2.83 months | Suggested PFS benefit in females |

| Phase II | Gastric | Varlitinib Monotherapy | N/A | N/A | Promising activity reported |

Propiedades

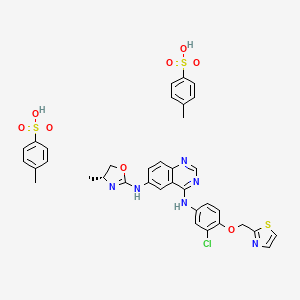

IUPAC Name |

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUPQMGDXOHVLK-FFXKMJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClN6O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146629-86-8 | |

| Record name | Varlitinib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146629868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VARLITINIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4M8FWS152 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.